3-(phenylsulfanyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide
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Overview
Description
3-(phenylsulfanyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide is a complex organic compound characterized by the presence of a phenylsulfanyl group, a piperidin-1-ylsulfonyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfanyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the phenylsulfanyl intermediate: This involves the reaction of a phenylsulfanyl halide with a suitable nucleophile under controlled conditions.
Introduction of the piperidin-1-ylsulfonyl group: This step involves the sulfonylation of a piperidine derivative, often using sulfonyl chlorides in the presence of a base.
Coupling of intermediates: The final step involves the coupling of the phenylsulfanyl intermediate with the piperidin-1-ylsulfonyl intermediate under appropriate conditions to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(phenylsulfanyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
3-(phenylsulfanyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(phenylsulfanyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity. The piperidin-1-ylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(piperidin-1-ylsulfonyl)phenylboronic acid
- 4-(piperidin-1-ylsulfonyl)phenylboronic acid
- 2-(piperidin-1-ylsulphonyl)phenylboronic acid
Uniqueness
3-(phenylsulfanyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide is unique due to the presence of both phenylsulfanyl and piperidin-1-ylsulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
3-phenylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S2/c23-20(13-16-26-18-7-3-1-4-8-18)21-17-9-11-19(12-10-17)27(24,25)22-14-5-2-6-15-22/h1,3-4,7-12H,2,5-6,13-16H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAYVZGHLVKNNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367683 |
Source
|
Record name | STK392995 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80367683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6408-77-1 |
Source
|
Record name | STK392995 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80367683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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